molecular formula C24H26ClNO5 B11459227 5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11459227
M. Wt: 443.9 g/mol
InChI Key: WGVPAATXZWTTFY-XDOYNYLZSA-N
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Description

5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxybenzoyl group, and an ethoxypropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be added through a nucleophilic substitution reaction, where the intermediate compound is reacted with an ethoxybenzoyl chloride.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via an alkylation reaction, where the intermediate compound is reacted with an ethoxypropyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with methoxy groups instead of ethoxy groups.

    5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26ClNO5/c1-3-30-15-5-14-26-21(16-6-10-18(25)11-7-16)20(23(28)24(26)29)22(27)17-8-12-19(13-9-17)31-4-2/h6-13,21,27H,3-5,14-15H2,1-2H3/b22-20-

InChI Key

WGVPAATXZWTTFY-XDOYNYLZSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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